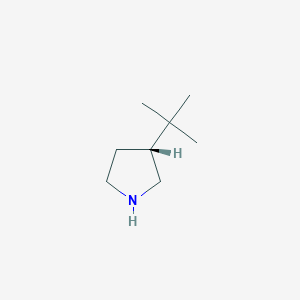

(R)-3-(tert-Butyl)pyrrolidine

Description

BenchChem offers high-quality (R)-3-(tert-Butyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(tert-Butyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(3R)-3-tert-butylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

LMVHALAYUBESJG-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)[C@H]1CCNC1 |

Canonical SMILES |

CC(C)(C)C1CCNC1 |

Origin of Product |

United States |

Foundational & Exploratory

The Steric Anchor: Therapeutic Potential & Synthetic Utility of (R)-3-(tert-Butyl)pyrrolidine

[1][2]

Executive Summary

The (R)-3-(tert-Butyl)pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, valued not merely for its functional groups but for its profound impact on molecular geometry.[1] Unlike flexible alkyl chains, the bulky tert-butyl group at the C3 position acts as a conformational lock , forcing the pyrrolidine ring into a specific pucker.[1] This pre-organization reduces the entropic penalty of binding to protein targets, while the lipophilic bulk enhances membrane permeability and metabolic stability by shielding the nitrogen center from oxidative deamination.

This guide analyzes the scaffold's mechanics, details self-validating synthetic protocols, and explores its application in high-value therapeutic areas such as CCR5 antagonism and kinase inhibition.[1]

Part 1: Structural Mechanics & The "Pseudoequatorial Lock"

The Conformational Anchor

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "envelope" and "twist" conformations. Substituents on the ring can adopt either pseudoaxial or pseudoequatorial orientations.

-

The Effect: The tert-butyl group is sterically demanding (A-value > 4.5 kcal/mol in cyclohexane, similarly high in pyrrolidine). To minimize 1,3-diaxial-like steric clashes, the ring distorts to place the tert-butyl group in a pseudoequatorial position.[1]

-

The Result: This "locks" the ring pucker. For an (R)-3-(tert-butyl) derivative, this typically stabilizes a specific envelope conformation (e.g., C3-exo or C4-endo depending on N-substitution).[1]

-

Therapeutic Benefit: By freezing the bioactive conformation, the molecule pays a lower entropy cost upon binding to its receptor, often resulting in 10-100x potency boosts compared to unsubstituted analogs.[1]

Physicochemical Profile

| Property | Effect of (R)-3-t-Butyl Group | Impact on Drug Design |

| Lipophilicity | Increases LogP by ~1.5 - 2.0 | Improves BBB penetration and passive diffusion.[1] |

| Metabolic Stability | Steric Shielding | Blocks CYP450 access to the α-carbons (C2/C5), extending half-life ( |

| Basicity | Inductive Effect (+I) | Slightly increases pKa of the pyrrolidine nitrogen, enhancing cation-pi interactions.[1] |

| Solubility | Hydrophobic Bulk | Can reduce aqueous solubility; often countered by adding polar groups elsewhere. |

Part 2: Therapeutic Case Studies

CCR5 Antagonists (HIV Entry Inhibition)

The chemokine receptor CCR5 contains a distinct hydrophobic pocket near the transmembrane domain.

-

Mechanism: Small molecule antagonists like Maraviroc bind allosterically to CCR5, preventing the HIV gp120 protein from docking.[1]

-

Role of the Scaffold: In "1,3,4-trisubstituted pyrrolidine" series, the (R)-3-tert-butyl group mimics the bulky hydrophobic interactions of isoleucine or phenylalanine residues found in natural chemokine ligands.[1] It anchors the ligand into the receptor's lipophilic cleft, while the pyrrolidine nitrogen interacts with a key aspartate residue (Asp280).

Kinase Inhibition (Selectivity Tuning)

In kinase drug discovery (e.g., JAK, BTK, or ERK inhibitors), selectivity is governed by the shape of the ATP-binding pocket.[1]

-

The Gatekeeper Fit: Many kinases have a "gatekeeper" residue that controls access to a back hydrophobic pocket. The rigid, bulky (R)-3-tert-butyl moiety can exploit small differences in this region, clashing with larger gatekeeper residues in off-target kinases while fitting snugly into the target of interest.[1]

Emerging Targets: Na+ Channels & Cannabinoids

Recent SAR studies indicate that (R)-3-tert-butylpyrrolidines act as effective sodium channel blockers for ischemic stroke protection.[1] The lipophilic core allows the molecule to partition into the neuronal membrane and access the channel pore laterally.

Part 3: Synthetic Pathways & Logic[1][2]

The synthesis of this core is non-trivial due to the steric bulk of the tert-butyl group. Two primary routes are recommended based on scale and required purity.

Pathway Visualization[2]

Figure 1: Comparative synthetic routes. Route A is preferred for absolute stereochemical confidence (starting from L-Proline), while Route B is more convergent for diverse analog generation.[1]

Part 4: Detailed Experimental Protocol

Objective: Synthesis of (R)-1-Boc-3-(tert-butyl)pyrrolidine via the "Modified Chiral Pool" method (Route A adaptation). Rationale: This method avoids expensive chiral catalysts by leveraging the inherent chirality of hydroxyproline.

Reagents & Equipment[3]

-

Substrate: N-Boc-4-oxo-L-proline methyl ester.[1]

-

Reagents: tert-Butyllithium (1.7M in pentane), CuCN, BF3[1]·OEt2.

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

-

Safety: tert-Butyllithium is pyrophoric.[1] All transfers must use cannula techniques under Argon.

Step-by-Step Methodology

Step 1: Preparation of the Cuprate Reagent

-

Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Add CuCN (1.1 eq) and suspend in anhydrous THF at -78°C.

-

Slowly add tert-Butyllithium (2.2 eq) dropwise. Observation: Solution should turn clear/yellow, indicating formation of the lower order cyanocuprate (

).[1] -

Stir for 30 minutes at -78°C.

Step 2: Conjugate Addition (The Stereodefining Step)

-

Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in THF.

-

Add BF3·OEt2 (1.1 eq) to the substrate solution (Lewis acid activation).[1]

-

Cannulate the substrate mixture into the cuprate solution slowly at -78°C.

-

Critical Control Point: Maintain temperature below -70°C to prevent racemization or decomposition.

-

Stir for 2 hours, then allow to warm to -20°C.

Step 3: Quench and Workup

-

Quench with saturated aqueous NH4Cl/NH4OH (9:1) to sequester copper salts (solution turns deep blue).[1]

-

Extract with EtOAc (3x).[1] Wash combined organics with brine.

-

Dry over MgSO4 and concentrate.

Step 4: Barton-McCombie Deoxygenation (Removal of Functional Handles) [1]

-

Note: The resulting intermediate has a ketone/hydroxyl group that must be removed if the pure alkyl pyrrolidine is the target. This is typically done via Wolff-Kishner or Barton-McCombie radical deoxygenation sequences depending on the exact intermediate oxidation state.

Self-Validation (QC Criteria)

-

1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet at

ppm (9H).[1] The methine proton at C3 should appear as a multiplet around -

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 95:5).[1] Enantiomeric Excess (ee) should be >98%.[1]

-

Optical Rotation: Compare

with literature values for the specific derivative.

Part 5: Future Outlook & Emerging Trends

The (R)-3-(tert-butyl)pyrrolidine scaffold is evolving beyond simple receptor antagonism.[1]

-

PROTAC Linkers: The rigid geometry is being explored as a "stiff" linker in Proteolysis Targeting Chimeras (PROTACs) to orient the E3 ligase and target protein precisely.

-

Fragment-Based Drug Design (FBDD): The scaffold is a popular "fragment" for screening due to its high ligand efficiency (LE) and defined vector of exit for substituents.

References

-

Synthesis of 3-Substituted Pyrrolidines

-

Conformational Analysis

-

CCR5 Antagonist Context

-

Kinase Inhibitor Applications

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Anchor: A Technical Guide to the Steric Effects of the Tert-Butyl Group on Pyrrolidine Ring Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a cornerstone of numerous natural products and pharmaceuticals, possesses a flexible, non-planar structure characterized by a dynamic puckering equilibrium. The introduction of substituents dramatically influences this conformational landscape, with the tert-butyl group serving as a powerful tool for conformational locking due to its profound steric hindrance. This in-depth technical guide explores the steric effects of the tert-butyl group on the conformation of the pyrrolidine ring. We will delve into the fundamental principles of pyrrolidine puckering, the conformational preferences dictated by the bulky tert-butyl substituent, and the experimental and computational methodologies employed to elucidate these structures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage the steric influence of the tert-butyl group in molecular design and drug discovery.

Introduction: The Dynamic World of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous scaffold in biologically active molecules, most notably in the amino acid proline.[1] Unlike the more rigid six-membered cyclohexane ring, the pyrrolidine ring is highly flexible and exists as a dynamic equilibrium of non-planar conformations to relieve torsional strain.[2] This conformational flexibility is not random; the ring preferentially adopts one of two predominant "puckered" or "envelope" conformations: the Cγ-endo and Cγ-exo forms.[3][4]

In the Cγ-endo pucker, the Cγ (C4) carbon is displaced from the plane of the other four ring atoms on the same side as the substituent at C2 (e.g., the carboxyl group in proline). Conversely, in the Cγ-exo pucker, the Cγ is displaced on the opposite side.[3][4] The energy barrier for interconversion between these puckers is low, on the order of 2-5 kcal/mol, allowing for rapid interchange at room temperature.[3] This dynamic equilibrium is highly sensitive to the nature and stereochemistry of substituents on the ring.

The ability to control the preferred pucker of the pyrrolidine ring is of paramount importance in drug design and peptide chemistry. The ring's conformation dictates the spatial orientation of its substituents, which in turn governs molecular recognition events, such as ligand-receptor binding and protein-protein interactions.[5] Therefore, understanding how substituents influence this equilibrium is crucial for the rational design of molecules with specific biological activities.

The Tert-Butyl Effect: A Steric Anchor on the Pyrrolidine Ring

The tert-butyl group, -C(CH₃)₃, is one of the most sterically demanding substituents in organic chemistry. Its large van der Waals radius creates a significant steric footprint, profoundly influencing the conformational preferences of the rings to which it is attached. In the context of the pyrrolidine ring, the tert-butyl group acts as a "conformational lock," severely restricting the ring's flexibility and favoring a single, dominant pucker.

The Pseudoequatorial Preference

The primary steric effect of the tert-butyl group is its overwhelming preference for a pseudoequatorial orientation on the pyrrolidine ring.[6][7] A pseudoaxial position would result in severe 1,3-diaxial interactions with other pseudoaxial protons on the ring, leading to a significant increase in steric strain. This is analogous to the well-documented A-value of the tert-butyl group in cyclohexane, which is so large (approximately 4.9 kcal/mol) that it effectively locks the ring in a conformation where the tert-butyl group is equatorial.

Dictating the Ring Pucker: A Tale of Two Isomers

The steric demand for a pseudoequatorial position by the tert-butyl group directly controls the puckering of the pyrrolidine ring. This is best illustrated by examining the conformational preferences of cis- and trans-4-tert-butylprolines.[6][7]

-

Trans-4-tert-butylproline: In the trans isomer, for the tert-butyl group to occupy a pseudoequatorial position, the pyrrolidine ring is forced into a Cγ-endo pucker.[6][7]

-

Cis-4-tert-butylproline: Conversely, in the cis isomer, the pseudoequatorial placement of the tert-butyl group constrains the ring to a Cγ-exo pucker.[6][7]

This predictable control over ring conformation is in stark contrast to the effects of electronegative substituents, where stereoelectronic effects like the gauche effect can favor pseudoaxial orientations.[6][7]

Sources

- 1. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Conformational Analysis [sas.upenn.edu]

- 4. BJOC - Pyrrolidine nucleotide analogs with a tunable conformation [beilstein-journals.org]

- 5. Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (R)-3-(tert-Butyl)pyrrolidine in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability, processability, and ultimately, its therapeutic efficacy.[1][2] An unfavorable solubility profile can lead to insurmountable hurdles in formulation, manufacturing, and administration, consigning an otherwise promising compound to the annals of failed candidates.

This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of (R)-3-(tert-Butyl)pyrrolidine, a chiral building block of significant interest in medicinal chemistry. While extensive quantitative solubility data for this specific molecule is not widely available in the public domain, this guide will equip you with the foundational knowledge, theoretical framework, and practical methodologies to expertly determine and interpret its solubility in a range of organic solvents. By understanding the "why" behind the "how," you will be empowered to make informed decisions in your research and development endeavors.

Physicochemical Characteristics of (R)-3-(tert-Butyl)pyrrolidine: A Predictive Overview

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. (R)-3-(tert-Butyl)pyrrolidine possesses a unique combination of structural features that influence its interactions with various solvents:

-

A Chiral Center: The stereochemistry at the C3 position can influence crystal lattice energies and, consequently, solubility, particularly in chiral environments.

-

A Secondary Amine: The pyrrolidine ring contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. This feature suggests potential for good solubility in protic solvents.

-

A Bulky tert-Butyl Group: This nonpolar, sterically hindering group contributes to the molecule's lipophilicity and will significantly impact its solubility in nonpolar, aprotic solvents.

-

A Flexible Ring Structure: The pyrrolidine ring is not planar and can adopt various conformations, which can influence how it packs in a crystal lattice and interacts with solvent molecules.

The interplay of the polar amine group and the nonpolar tert-butyl group suggests that (R)-3-(tert-Butyl)pyrrolidine will exhibit a nuanced solubility profile, with significant solubility in a range of solvents, but likely favoring those with some degree of polarity to interact with the amine, while also being able to accommodate the hydrophobic tert-butyl group.

The Principle of "Like Dissolves Like": A Guiding Precept

The adage "like dissolves like" is a cornerstone of solubility theory.[3][4][5] It posits that a solute will have the highest solubility in a solvent that has similar intermolecular forces. For (R)-3-(tert-Butyl)pyrrolidine, we can anticipate the following:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the secondary amine of the pyrrolidine ring, leading to favorable interactions and likely good solubility. However, the bulky nonpolar tert-butyl group may limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can interact with the dipole moment of (R)-3-(tert-Butyl)pyrrolidine. The absence of strong hydrogen bonding networks in the solvent itself can facilitate the dissolution of the solute. Given the presence of both polar and nonpolar moieties in the target molecule, these solvents are expected to be effective.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tert-butyl group will have favorable van der Waals interactions with these solvents. However, the polar amine group will be poorly solvated, likely resulting in lower solubility compared to polar solvents.

Illustrative Solubility Data and Interpretation

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | Hydrogen bonding with the secondary amine. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly increased nonpolar character. |

| Water | Polar Protic | Moderate to Low | Hydrogen bonding is possible, but the nonpolar tert-butyl group will limit solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and ability to disrupt solute-solute interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, with strong polar interactions. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but still capable of dipole-dipole interactions. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Can solvate both polar and nonpolar regions of the molecule. |

| Toluene | Nonpolar Aromatic | Low to Moderate | Favorable interactions with the tert-butyl group, but poor solvation of the amine. |

| Hexane | Nonpolar Aliphatic | Low | Primarily van der Waals interactions with the tert-butyl group; very poor solvation of the amine. |

Interpretation of Predicted Data: The data suggests that polar aprotic solvents like DMSO and DMF are likely to be excellent choices for dissolving (R)-3-(tert-Butyl)pyrrolidine. Polar protic solvents like methanol and ethanol are also predicted to be effective. For applications requiring lower polarity, dichloromethane may be a suitable option. Nonpolar solvents like hexane are expected to be poor solvents.

Experimental Determination of Solubility: A Rigorous Protocol

Given the absence of comprehensive published data, experimental determination of the solubility of (R)-3-(tert-Butyl)pyrrolidine is essential for any research or development program. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

The Equilibrium Shake-Flask Method: A Step-by-Step Guide

This protocol provides a robust and self-validating system for accurately determining the equilibrium solubility of (R)-3-(tert-Butyl)pyrrolidine.

Materials and Equipment:

-

(R)-3-(tert-Butyl)pyrrolidine (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: Experimental workflow for determining solubility via the shake-flask method.

Causality Behind Experimental Choices:

-

Using Excess Solid: This ensures that the solvent becomes saturated with the solute, which is a prerequisite for determining the equilibrium solubility.

-

Sealed Vials: Prevents solvent evaporation, which would alter the concentration and lead to inaccurate results.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible data.

-

Extended Shaking Time: Allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Centrifugation and Filtration: These steps are critical for removing all undissolved solid particles from the supernatant. Any particulate matter in the analytical sample will lead to an overestimation of solubility.

-

HPLC Analysis: Provides a sensitive and accurate method for quantifying the concentration of the dissolved solute. A well-developed HPLC method is essential for reliable results.

Kinetic Solubility Assessment

For high-throughput screening purposes, kinetic solubility methods can provide a rapid assessment of solubility.[1] These methods typically involve dissolving the compound in DMSO and then diluting it into an aqueous buffer, with precipitation detected by turbidimetry. While less precise than the equilibrium shake-flask method, kinetic solubility can be a valuable tool in early-stage drug discovery for ranking compounds.

Molecular Interactions and Solvent Effects: A Deeper Dive

The solubility of (R)-3-(tert-Butyl)pyrrolidine in a given solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Logical relationship between molecular structure and solubility.

-

Hydrogen Bonding: The secondary amine in (R)-3-(tert-Butyl)pyrrolidine can participate in hydrogen bonding with protic solvents. This is a strong intermolecular force that significantly contributes to solubility.

-

Dipole-Dipole Interactions: Both the solute and polar aprotic solvents have permanent dipoles. The alignment of these dipoles results in an attractive force that promotes dissolution.

-

Van der Waals Forces: The nonpolar tert-butyl group interacts with solvent molecules through weaker van der Waals forces. These interactions are more significant in nonpolar solvents.

-

Solvent Polarity: The dielectric constant of a solvent is a measure of its polarity.[5] Solvents with higher dielectric constants are generally better at dissolving polar compounds.

Practical Implications for Drug Development

A thorough understanding of the solubility profile of (R)-3-(tert-Butyl)pyrrolidine is crucial for:

-

Reaction Optimization: Choosing a solvent in which all reactants, reagents, and catalysts are sufficiently soluble is critical for achieving optimal reaction kinetics and yields.

-

Purification: Solubility differences in various solvents are exploited in purification techniques such as crystallization and chromatography.

-

Formulation Development: For a drug to be effective, it must be formulated in a way that allows for its dissolution at the site of absorption.[9] Solubility data is essential for selecting appropriate excipients and delivery systems.

-

Toxicity and Environmental Impact: The choice of solvent has significant implications for the safety and environmental sustainability of a chemical process.[10][11][12][13] Regulatory bodies like the FDA and EMA have strict guidelines on residual solvent levels in pharmaceutical products.[9]

Conclusion: A Call for Experimental Rigor

While theoretical principles provide a strong foundation for predicting the solubility of (R)-3-(tert-Butyl)pyrrolidine, there is no substitute for careful experimental determination. The protocols and insights provided in this guide are intended to empower you to generate the high-quality, reliable solubility data that is indispensable for advancing your research and development objectives. By combining a sound theoretical understanding with rigorous experimental practice, you can confidently navigate the challenges of working with this and other important chiral building blocks in the pursuit of new and effective therapeutics.

References

-

Solubility of Organic Compounds. Chemistry Steps. (2021). [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. (2026). [Link]

-

Choosing the Right Solvent for Drug Manufacturing. Purosolv. (2025). [Link]

-

tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. (2025). [Link]

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. (2025). [Link]

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Publications. (2025). [Link]

-

(3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid Properties. U.S. Environmental Protection Agency. (2025). [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. (2022). [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. (2012). [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. (2011). [Link]

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. (2025). [Link]

-

Solubility of organic compounds (video). Khan Academy. (n.d.). [Link]

-

Optimizing Drug Solubility. Contract Pharma. (2017). [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. (2020). [Link]

-

tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties. U.S. Environmental Protection Agency. (2025). [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. ChemistrySH. (2026). [Link]

-

3.2 Solubility. Open Oregon Educational Resources. (n.d.). [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026). [Link]

-

Pyrrolidine. Wikipedia. (2026). [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. contractpharma.com [contractpharma.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. raytor.com [raytor.com]

- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]

- 12. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Stereocontrol Organocatalysis using (R)-3-(tert-Butyl)pyrrolidine

This guide outlines the application of (R)-3-(tert-Butyl)pyrrolidine as a high-performance chiral scaffold in asymmetric organocatalysis. Unlike traditional proline-based catalysts that rely on proximal (C2) steric and electronic control, the C3-substituted pyrrolidine leverages remote steric shielding to induce unique diastereoselectivities, often complementary to proline.

Executive Summary

(R)-3-(tert-Butyl)pyrrolidine represents a distinct class of "remote-control" chiral secondary amines. While C2-substituted pyrrolidines (e.g., L-Proline, Hayashi-Jørgensen catalyst) dominate the field, they often suffer from parasitic steric clashes in densely functionalized substrates. The (R)-3-(tert-Butyl)pyrrolidine scaffold moves the steric bulk to the

-

Complementary Diastereoselectivity: Often favors anti-products where proline favors syn.

-

Enhanced Reaction Rates: Reduced steric crowding at the nitrogen center allows for faster enamine formation with bulky electrophiles.

-

Hydrophobic Shielding: The tert-butyl group effectively blocks water/solvent access to the transition state face, enhancing enantioselectivity in aqueous or biphasic media.

Mechanistic Insight & Catalyst Design

The "Remote Shielding" Hypothesis

In enamine catalysis, the secondary amine condenses with a carbonyl substrate to form a nucleophilic enamine.

-

Proline (C2-Control): The substituent at C2 directs the electrophile via hydrogen bonding (if acid/amide present) or steric blocking adjacent to the nitrogen.

-

3-(tert-Butyl)pyrrolidine (C3-Control): The bulky tert-butyl group forces the pyrrolidine ring into a specific puckered conformation. This locks the N-lone pair and the enamine double bond geometry, shielding one face of the

-system from a remote position. This minimizes steric repulsion during the bond-forming step, allowing for the accommodation of bulkier electrophiles.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the steric shielding model.

Figure 1: Catalytic cycle of enamine activation showing the critical C3-shielded transition state.

Experimental Protocols

Protocol A: Asymmetric Michael Addition (General Procedure)

This protocol describes the addition of aldehydes to nitroolefins.[1] Since (R)-3-(tert-Butyl)pyrrolidine lacks an internal acid group (unlike proline), an external acidic co-catalyst is mandatory to facilitate enamine turnover and direct stereochemistry.

Reagents:

-

Catalyst: (R)-3-(tert-Butyl)pyrrolidine (10-20 mol%)

-

Co-catalyst: Benzoic acid or 2,4-Dinitrobenzoic acid (10-20 mol%)

-

Substrate: Isobutyraldehyde (or other enolizable aldehyde)

-

Electrophile: trans-

-Nitrostyrene -

Solvent: Toluene or CHCl

(Reagent Grade)

Step-by-Step Workflow:

-

Catalyst Pre-activation:

-

In a 4 mL vial equipped with a magnetic stir bar, dissolve (R)-3-(tert-Butyl)pyrrolidine (0.10 mmol, 10 mol%) and Benzoic acid (0.10 mmol, 10 mol%) in Toluene (1.0 mL).

-

Checkpoint: Stir for 10 minutes at room temperature to form the ammonium salt species. The solution should be clear.

-

-

Substrate Addition:

-

Add the aldehyde substrate (2.0 mmol, 2.0 equiv) to the catalyst mixture.

-

Stir for 15 minutes to allow initial enamine formation.

-

-

Reaction Initiation:

-

Add trans-

-Nitrostyrene (1.0 mmol, 1.0 equiv) in one portion. -

Seal the vial and stir vigorously at room temperature (23 °C).

-

Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 8:2). The nitrostyrene spot (usually UV active) should disappear. Typical time: 12–24 hours.

-

-

Quench & Isolation:

-

Quench the reaction with 1N HCl (2 mL) and extract with EtOAc (3 x 5 mL).

-

Wash combined organics with Brine, dry over Na

SO -

Purification: Flash column chromatography on silica gel.

-

-

Analysis:

-

Yield: Gravimetric.

-

dr (Diastereomeric Ratio): Determine by

H NMR of the crude mixture (compare integration of benzylic protons). -

ee (Enantiomeric Excess): Chiral HPLC (e.g., Chiralcel OD-H, Hexane/iPrOH 90:10).

-

Protocol B: Synthesis of Chiral Thiourea Derivatives

(R)-3-(tert-Butyl)pyrrolidine is frequently used as a building block for bifunctional thiourea catalysts.

Reaction:

(R)-3-(tert-Butyl)pyrrolidine + 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

-

Dissolve 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) in dry DCM (0.1 M).

-

Add (R)-3-(tert-Butyl)pyrrolidine (1.0 equiv) dropwise at 0 °C.

-

Warm to RT and stir for 2 hours.

-

Evaporate solvent and recrystallize from Hexane/CH

Cl -

Use: This derived catalyst is highly effective for H-bond activation in nitro-Michael reactions without external acid.

Performance Comparison Data

The following table contrasts the performance of standard L-Proline against the (R)-3-(tert-Butyl)pyrrolidine system in the Michael addition of isobutyraldehyde to

| Metric | L-Proline System | (R)-3-(t-Bu)pyrrolidine System | Mechanistic Note |

| Primary Isomer | Syn | Anti (often favored) | C2 vs C3 geometry dictates facial approach. |

| Reaction Time | 24 - 48 h | 12 - 24 h | Reduced steric crowding at N-center accelerates enamine formation. |

| Solvent Tolerance | High (polar solvents preferred) | High (Non-polar/Biphasic) | Hydrophobic t-Bu group stabilizes TS in non-polar media. |

| Typical ee% | 80 - 95% | 85 - 98% | Remote shielding is less sensitive to substrate conformational flux. |

Note: Data represents typical ranges observed in comparative literature for 3-substituted vs 2-substituted pyrrolidine organocatalysis.

References

-

Synthesis of 3-Substituted Pyrrolidines: Organic Syntheses. "Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines." [Link]

-

General Organocatalysis Reviews: MDPI. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-3-(tert-Butyl)pyrrolidine Synthesis & Handling

Topic: Preventing Racemization & Ensuring Enantiomeric Purity

Ticket ID: #TBU-PYR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis and handling of (R)-3-(tert-Butyl)pyrrolidine (CAS: [Relevant CAS if available, typically generic for enantiomer]) presents a unique stereochemical challenge. Unlike 2-substituted pyrrolidines, where the chiral center is susceptible to racemization via N-acyliminium ion intermediates or direct

The Critical Insight: Racemization of this target rarely occurs in the final product. Instead, it is almost exclusively introduced during the formation of the ring or the manipulation of carbonyl-containing precursors (succinimides or lactams) where the C3 position is

This guide addresses the three most common failure modes reported by our users:

-

Loss of ee% during cyclization (The "Lactam Trap").

-

Inefficient Resolution of the racemic amine.

-

Analytical False Positives in Chiral HPLC.

Module 1: Route Selection & "The Lactam Trap"

User Query: "I started with pure (R)-Aspartic acid, but my final pyrrolidine has only 70% ee. Where did I lose the stereochemistry?"

Technical Diagnosis:

You likely utilized a route involving a succinimide or pyrrolidin-2-one (lactam) intermediate. In these structures, the chiral center (C3) is directly

The Mechanism of Failure (Graphviz Visualization)

Figure 1: The "Lactam Trap" – Racemization occurs at the oxidized intermediate stage, not the final amine.

Troubleshooting Protocol: Protecting the Stereocenter

| Parameter | Recommendation | Scientific Rationale |

| Base Selection | Avoid alkoxides (NaOEt) if possible; use LHMDS at -78°C only if alkylating. | Kinetic control prevents thermodynamic equilibration to the racemate. |

| Temperature | Keep cyclization steps < 0°C . | Higher temperatures overcome the activation energy for enolization. |

| Reduction | Use BH3·THF or LiAlH4 immediately after lactam formation. | Minimizes the "residence time" of the vulnerable carbonyl intermediate. |

| Alternative | Route B (Preferred): Cyclization of 1,4-diols or amino-alcohols via mesylation. | Avoids the carbonyl intermediate entirely; the C3 stereocenter is never |

Module 2: Resolution of Racemic Material

User Query: "My synthesis is non-stereoselective. I need to resolve the racemate. Tartaric acid isn't working."

Technical Diagnosis: 3-(tert-Butyl)pyrrolidine is a secondary amine with significant steric hindrance near the nitrogen. Standard resolution with L-Tartaric acid often fails because the "wrong" diastereomeric salt does not stay in solution, or the difference in solubility is insufficient due to the greasy tert-butyl group disrupting the crystal lattice.

Optimized Resolution Protocol

Validated for 3-substituted bulky pyrrolidines.

Reagents:

-

Racemic 3-(tert-Butyl)pyrrolidine[1]

-

Resolving Agent: (S)-(+)-Mandelic Acid or (L)-Di-p-toluoyltartaric acid (L-DTTA) . Note: Simple tartaric acid is often too hydrophilic.

-

Solvent: Ethanol/Water (95:5) or Isopropanol .

Step-by-Step Workflow:

-

Stoichiometry: Use 0.55 equivalents of the resolving agent. This "Half-Quantity Method" forces the formation of the less soluble diastereomeric salt with the matching enantiomer, leaving the other free amine in solution.

-

Heating: Heat the mixture to reflux until all solids dissolve.

-

Controlled Cooling: Cool to room temperature over 4 hours (slow ramp). Rapid cooling traps the eutectics (impurities).

-

The "Break" Step: Filter the crystals.[2] Do not wash with cold solvent yet. Recrystallize the wet cake again from the same solvent system to upgrade ee% from ~80% to >98%.

-

Freebasing: Treat the salt with 1M NaOH and extract into MTBE.

Expert Tip: If using L-DTTA, the tert-butyl group interacts favorably with the aromatic rings of the resolving agent via

-alkyl interactions, often providing sharper separation than simple aliphatic acids.

Module 3: Analytical Verification (Chiral HPLC)

User Query: "I see a single peak on my C18 column. Am I pure?"

Technical Diagnosis: No. C18 (Reverse Phase) cannot separate enantiomers. Furthermore, the secondary amine moiety often tails badly on chiral columns due to interaction with silanols. You must derivatize the amine or use a specific mobile phase additive.

Standard Operating Procedure: Chiral Purity Assessment

Method A: Derivatization (Recommended) React a small aliquot of your product with benzyl chloroformate (Cbz-Cl) or Boc-anhydride before injection. This removes the basicity of the amine and improves peak shape.

Method B: Direct Analysis (Trace Analysis)

| Parameter | Setting | Notes |

| Column | Daicel CHIRALPAK® IA or IC (Immobilized Amylose/Cellulose) | Immobilized phases are robust against amine modifiers. |

| Mobile Phase | Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1) | DEA is critical to mask silanols and prevent tailing. |

| Flow Rate | 0.8 mL/min | |

| Detection | UV @ 210 nm (or ELSD if Boc-protected) | The free amine has weak UV absorbance; derivatization helps detection. |

| Temperature | 25°C | Lower temperature often improves resolution ( |

FAQs: Rapid Fire Troubleshooting

Q: Can I use catalytic hydrogenation to remove a benzyl group without racemizing? A: Yes. The C3 stereocenter is stable to Pd/C and H2 conditions. However, ensure your solution is not acidic if you are heating it, as acid-catalyzed migration of protecting groups can occur, though racemization remains unlikely at this stage.

Q: Why does my optical rotation

Q: I accidentally heated my lactam intermediate to 80°C with base. Is it ruined? A: Likely, yes. Check the ee% immediately. If it has dropped below 80%, it is usually more cost-effective to restart or perform a resolution than to carry a scalemic mixture forward.

References

-

Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. (Demonstrates metal-catalyzed routes to 3-substituted pyrrolidines).

-

Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem. (Analogous method for chiral separation of 3-substituted pyrrolidines).

-

Process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate. Google Patents. (Details the synthesis and handling of 3-substituted pyrrolidines via malonate/lactam routes).

-

Resolution of Racemates using Tartaric Acid Derivatives. Sigma-Aldrich. (General protocols for resolving amines with tartaric acid).

-

Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines. Scilit. (Mechanistic insights into racemization of pyrrolidine precursors).

Sources

Technical Support Center: Purification of (R)-3-(tert-Butyl)pyrrolidine Free Base

Welcome to the dedicated technical support guide for the purification of (R)-3-(tert-Butyl)pyrrolidine. This resource is structured to provide researchers, medicinal chemists, and process development scientists with in-depth, field-tested guidance. We will move beyond simple protocols to explain the fundamental principles behind each purification step, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of (R)-3-(tert-Butyl)pyrrolidine that influence its purification?

Understanding the physical characteristics of (R)-3-(tert-Butyl)pyrrolidine is the first step in designing a robust purification strategy. As a chiral secondary amine, its basicity and potential for hydrogen bonding are critical considerations.

Table 1: Physical & Chemical Properties of 3-tert-Butylpyrrolidine

| Property | Value / Observation | Significance for Purification |

| Molecular Formula | C₈H₁₇N | A relatively small, non-polar molecule with a basic nitrogen atom. |

| Molecular Weight | 127.23 g/mol | Suggests it is likely a liquid with a moderate boiling point. |

| Appearance | Colorless to pale yellow liquid | A significant color change may indicate degradation or impurities. |

| Boiling Point | ~160-165 °C (estimated at atm. pressure) | High enough to allow for vacuum distillation to prevent thermal decomposition. |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, THF). Limited solubility in water. | Broad solvent compatibility offers flexibility in choosing chromatographic eluents or crystallization solvents. |

| pKa | ~10-11 (estimated) | The basic nature of the pyrrolidine nitrogen is a dominant feature. It will readily protonate in the presence of acids and can interact strongly with acidic media like silica gel. |

Q2: What are the most common impurities I should expect in my crude (R)-3-(tert-Butyl)pyrrolidine?

The impurity profile is intrinsically linked to the synthetic route used. A common pathway involves the reduction of a corresponding pyrroline or pyrrolidinone precursor.

Table 2: Common Impurities & Their Origin

| Impurity Type | Potential Source | Impact on Purification |

| Unreacted Starting Material | Incomplete reaction (e.g., incomplete reduction of a C=N or C=O bond). | Often has a different polarity, making it separable by chromatography or distillation. |

| Over-reduction Products | If the synthesis involves ring-opening precursors, unintended byproducts can form. | May have similar properties to the desired product, requiring high-resolution techniques. |

| Catalyst Residues | e.g., Palladium, Platinum, or Nickel from hydrogenation steps. | Typically removed by filtration through Celite® or by specific metal scavengers. |

| Residual Solvents | THF, Toluene, Ethanol from the reaction or workup. | Can often be removed by evaporation under reduced pressure or during distillation.[1] |

| Racemic Mixture | (S)-3-(tert-Butyl)pyrrolidine | If the synthesis is not perfectly stereoselective, the enantiomeric impurity will be present. Standard purification methods like distillation or achiral chromatography will not separate enantiomers. |

Q3: Which purification method should I choose: distillation, chromatography, or salt formation?

The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

-

Fractional Vacuum Distillation: Ideal for large-scale purification (>5-10 g) where impurities have significantly different boiling points from the product. Vacuum is critical to prevent thermal degradation at atmospheric boiling temperatures.

-

Flash Column Chromatography: The method of choice for small-scale purification, especially when impurities have similar boiling points but different polarities. It offers excellent separating power for a wide range of byproducts.

-

Salt Formation & Recrystallization: A powerful technique for achieving very high purity and for potentially enhancing enantiomeric excess. By forming a salt with a chiral acid (e.g., tartaric acid), diastereomers can be formed and separated by crystallization. This is also excellent for removing trace non-basic impurities.[]

Troubleshooting & Experimental Protocols

Issue 1: My compound streaks badly on a silica gel TLC plate and column.

This is the most common issue encountered when purifying amines on silica gel.

-

Root Cause: The pyrrolidine nitrogen is basic, while the surface of silica gel is populated with acidic silanol groups (Si-OH). This leads to a strong acid-base interaction, causing the compound to adhere strongly and elute slowly and unevenly, resulting in significant tailing or "streaking."

-

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

Protocol: Base-Modified Flash Column Chromatography

-

Eluent Selection: Start by developing a solvent system on a TLC plate. A common starting point for amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

-

Prepare a test eluent, for example, 95:5 DCM:MeOH.

-

Prepare a second test eluent with a basic modifier: 95:5:1 DCM:MeOH:Triethylamine (Et₃N).

-

Spot your crude material on a TLC plate and develop one in each system. You should observe a significantly improved spot shape in the base-modified system. Adjust the MeOH content to achieve an Rf value of ~0.25-0.3 for the product.

-

-

Column Preparation:

-

Dry-pack the column with silica gel.

-

Flush the column with the base-modified eluent (e.g., 95:5:1 DCM:MeOH:Et₃N) until the entire silica bed is saturated. This ensures the silica is fully deactivated before the compound is loaded.

-

-

Loading and Elution:

-

Adsorb your crude material onto a small amount of silica gel ("dry loading") for the best resolution.

-

Load the material onto the top of the column.

-

Elute with the base-modified solvent system, collecting fractions and monitoring by TLC.

-

-

Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. The triethylamine (BP: 89 °C) will co-evaporate.

Issue 2: My yield is very low after purification, or my product seems to have decomposed.

(R)-3-(tert-Butyl)pyrrolidine, like many free amines, can be sensitive to air and heat.

-

Root Cause 1 (Distillation): Thermal decomposition. Although the boiling point is moderate, prolonged heating can lead to degradation, often indicated by a color change to yellow or brown.

-

Root Cause 2 (General): Oxidation. Secondary amines can be susceptible to air oxidation over time, especially if trace metal impurities are present.

-

Root Cause 3 (Workup): Loss during aqueous extraction. If your workup involves washing with water or brine, ensure the aqueous layer is thoroughly back-extracted with an organic solvent (like DCM or EtOAc) to recover all the product.

Protocol: Fractional Vacuum Distillation

-

Setup: Assemble a fractional distillation apparatus with a short Vigreux column. It is crucial to use a vacuum-jacketed column to maintain thermal equilibrium. Ensure all glass joints are properly sealed for high vacuum.

-

Drying: Ensure the crude material is thoroughly dry. Any residual water will interfere with achieving a high vacuum and can co-distill. Dry the crude amine over anhydrous sodium sulfate or magnesium sulfate before distillation.

-

Distillation:

-

Begin heating the distillation flask gently in an oil bath.

-

Slowly apply vacuum. You may observe some initial bubbling as residual low-boiling solvents are removed.

-

Collect a "forerun" fraction which contains any remaining solvent or volatile impurities.

-

Carefully increase the temperature of the oil bath until the product begins to distill. Collect the main fraction at a steady temperature and pressure. The product should be a clear, colorless liquid.

-

Stop the distillation before the pot runs dry to avoid charring and potential detonation of peroxide residues (if applicable).

-

-

Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) in a sealed container, preferably in a freezer to minimize degradation.[3]

Issue 3: My chemical purity is high, but I suspect I have the wrong enantiomer or a racemic mixture.

Standard purification techniques do not separate enantiomers.

-

Root Cause: The synthetic route may not have been fully stereoselective, or racemization may have occurred at some stage.

-

Solution 1 (Analysis): Confirm the enantiomeric excess (e.e.) using a chiral analytical method. Chiral HPLC or Chiral GC are the standard techniques for this. You may need to derivatize the amine first to achieve good separation.

-

Solution 2 (Purification): If the e.e. is low, you must use a chiral separation method. The most scalable approach is diastereomeric salt formation.

Protocol: Purification via Diastereomeric Salt Recrystallization

-

Acid Selection: Choose a commercially available, enantiomerically pure chiral acid. For a basic amine like yours, common choices include (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.

-

Salt Formation:

-

Dissolve your partially racemic amine in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

-

In a separate flask, dissolve 0.5 equivalents of the chiral acid (e.g., (+)-Tartaric acid) in the same solvent, using minimal heating if necessary.

-

Slowly add the acid solution to the amine solution while stirring. A precipitate (the diastereomeric salt) should begin to form.

-

-

Recrystallization:

-

Heat the mixture to dissolve the salt completely. If it doesn't fully dissolve, add more solvent sparingly until a clear solution is achieved at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. Slow cooling is critical for selective crystallization of one diastereomer.[]

-

The crystals that form will be enriched in one diastereomer (e.g., (R)-amine-(+)-acid). The other diastereomer ((S)-amine-(+)-acid) will remain preferentially in the mother liquor.

-

-

Isolation & Liberation:

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To recover the free amine, dissolve the purified salt in water and basify the solution with a strong base (e.g., 2M NaOH) to pH > 12.

-

Extract the liberated (R)-3-(tert-Butyl)pyrrolidine free base with an organic solvent (e.g., DCM).

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched free base.

-

-

Validation: Re-analyze the final product by chiral HPLC/GC to confirm the enhancement in enantiomeric excess.

References

- Google Patents. A process for the preparation of tert-butyl (R)

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PubChem. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | C9H18N2O2 | CID 1514397. [Link]

-

Royal Society of Chemistry. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry. [Link]

-

SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

resolving solubility issues of (R)-3-(tert-Butyl)pyrrolidine salts

Current Status: Operational | Topic: Solubility & Handling Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

(R)-3-(tert-Butyl)pyrrolidine is a high-value chiral intermediate used frequently in GPCR ligand and kinase inhibitor synthesis. However, its structural dichotomy—a bulky, lipophilic tert-butyl group attached to a polar secondary amine—creates unique handling challenges.

Users frequently report two critical failure modes:

-

"Oiling Out" during recrystallization: The material separates as a gummy liquid rather than a crystalline solid.[1][2]

-

Hygroscopic Instability: The hydrochloride salt absorbs atmospheric moisture rapidly, altering stoichiometry.

This guide provides field-proven protocols to resolve these issues, moving beyond standard textbook advice to address the specific physicochemical behavior of this steric-heavy amine.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem: You attempt to recrystallize the salt (usually HCl) to improve enantiomeric excess (ee) or purity. Instead of crystals, a second liquid phase (oil) forms at the bottom of the flask.

The Science: This is Liquid-Liquid Phase Separation (LLPS) . The tert-butyl group disrupts the crystal lattice packing energy. If the energy required to form the lattice is higher than the energy to form an amorphous oil, the system chooses the oil. This is exacerbated by impurities which depress the melting point of the solvated salt below the boiling point of your solvent.

Diagnostic Workflow

Use this decision tree to salvage an oiled-out batch.

Figure 1: Triage workflow for salvaging an oiled-out crystallization batch.

Corrective Protocol: The "Iso-Polar" Displacement Method

Standard antisolvent addition (e.g., pouring Hexane into Ethanol) often fails with this compound because the polarity gap is too wide, causing immediate oiling. Use this gentler gradient method.

Reagents:

-

Solvent A: Isopropanol (IPA) - Good solubility.

-

Solvent B: Methyl tert-butyl ether (MTBE) - Moderate solubility (Antisolvent).

Steps:

-

Dissolution: Dissolve the crude oil in the minimum amount of boiling IPA.

-

The "Cloud" Point: Remove from heat. Immediately add hot MTBE dropwise until a faint, persistent turbidity appears.

-

Re-solubilization: Add 2-3 drops of hot IPA to clear the solution back to transparent.

-

Controlled Nucleation: Allow the solution to cool to room temperature undisturbed.

-

Critical: If oil droplets appear, scratch the glass side vigorously with a glass rod. The friction energy can induce nucleation over oiling.

-

-

Final Crystallization: Once a solid bed forms, cool to 0°C for 2 hours.

Module 2: Hygroscopicity & Salt Selection

The Problem: The HCl salt of (R)-3-(tert-butyl)pyrrolidine is often hygroscopic. Weighing it on an open balance results in a "wet" paste, leading to incorrect stoichiometry in coupling reactions.

The Science: The chloride ion is small and has high charge density, aggressively coordinating with water. The bulky tert-butyl group prevents the tight lattice packing that usually protects the ionic core from moisture.

Comparative Salt Data

If the HCl salt is unmanageable, consider switching counter-ions.

| Salt Form | Hygroscopicity | Crystallinity | Recommended Use |

| Hydrochloride (HCl) | High | Moderate (Prone to oiling) | General storage (if desiccated). Standard commercial form. |

| Oxalate | Low | High (Needles) | Purification.[3] The lattice energy is higher, resisting moisture. |

| L-Tartrate | Low-Medium | High | Enantiomeric Enrichment. Use this to upgrade %ee. |

| TFA Salt | Very High | Poor (Gummy) | Avoid unless strictly necessary for HPLC prep. |

Protocol: Handling Hygroscopic HCl Salts

If you must use the HCl salt:

-

Drying: Dry the salt in a vacuum oven at 40°C over P₂O₅ for 12 hours before use.

-

Weighing: Do not weigh by difference.

-

Tare a septum-capped vial containing dry solvent (e.g., DCM).

-

Quickly add the approximate amount of salt.

-

Re-weigh.

-

Calculate the exact moles based on the added mass.

-

-

Inert Transfer: Use a "glove bag" or positive pressure Nitrogen cone if a glovebox is unavailable.

Module 3: "Just-in-Time" Free-Basing

The Problem: You need the free amine for a nucleophilic substitution, but the free base is volatile and forms carbamates with CO₂ in the air.

The Solution: Do not store the free base. Generate it in situ or immediately prior to reaction using a Biphasic Release Protocol .

Workflow Diagram: Biphasic Release

Figure 2: Biphasic release workflow to avoid isolation of the unstable free base.

Step-by-Step:

-

Suspend the (R)-3-(tert-butyl)pyrrolidine HCl salt in MTBE (Methyl tert-butyl ether). Note: MTBE is preferred over DCM as it suppresses emulsion formation.

-

Add 2M NaOH (1.5 equivalents).

-

Stir vigorously until the solid dissolves completely (the amine moves to the organic layer).

-

Separate layers. Wash the organic layer once with brine.

-

Dry over Na₂SO₄.

-

Crucial: Do not concentrate to dryness. Titrate the solution to determine concentration, or use the solution directly in the next step. If you strip the solvent, the volatile free base may be lost to the vacuum trap.

FAQs: Frequently Asked Questions

Q: I see two melting points for my salt. Is it impure? A: Not necessarily. This compound exhibits polymorphism . The "oiled-out" phase often solidifies into a metastable polymorph (lower MP) which may convert to the stable polymorph (higher MP) over time or upon heating. Verify purity via ¹H-NMR (D₂O) rather than relying solely on melting point.

Q: Can I use Ethanol/Ether for recrystallization? A: Proceed with caution. Diethyl ether is highly volatile and cools the surface rapidly, which promotes skinning and oiling. MTBE or Heptane are superior antisolvents for this lipophilic amine because they allow for slower, more controlled precipitation.

Q: My %ee dropped after recrystallization. Why? A: You likely fell victim to the Wallach's Rule exception. For some chiral salts, the racemate forms a more stable crystal lattice (less soluble) than the pure enantiomer. If the racemate crystallizes first, your mother liquor becomes enriched in the desired enantiomer, but you might have thrown it away.

-

Action: Check the ee of both the crystals AND the mother liquor. If the crystals are racemic, your product is in the filtrate.

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for amine salt selection principles).

-

Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link] (Mechanistic explanation of liquid-liquid phase separation).

-

Taratayko, A. I., et al. (2022).[4] 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls... Molecules, 27(6), 1922.[4] Retrieved from [Link] (Specific structural data on tert-butyl pyrrolidine derivatives).

Sources

Technical Support Center: Purification of Crude (R)-3-(tert-Butyl)pyrrolidine

Welcome to the technical support center for the purification of crude (R)-3-(tert-Butyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the purification of this valuable chiral building block. The following content is structured to provide both high-level guidance through Frequently Asked Questions and in-depth, actionable protocols within our Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (R)-3-(tert-Butyl)pyrrolidine mixture?

A: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common. These can include unreacted starting materials, byproducts from side reactions, residual solvents, and reagents. For instance, syntheses involving the reduction of a corresponding pyrroline or the alkylation of a pyrrolidine precursor may introduce specific byproducts.

Table 1: Potential Impurities in Crude (R)-3-(tert-Butyl)pyrrolidine

| Impurity Class | Specific Examples | Likely Origin |

|---|---|---|

| Starting Materials | (R)-3-Hydroxypyrrolidine, Pyrrolidine | Incomplete reaction during synthesis. |

| Byproducts | Di-tert-butylated pyrrolidine, N-alkylated derivatives, elimination products | Side reactions during the introduction of the tert-butyl group or other synthetic steps. |

| Reagents | Grignard reagent residues (e.g., Mg salts), organolithium residues | Remnants from alkylation steps. |

| Solvents | Tetrahydrofuran (THF), Diethyl ether, Toluene, Dichloromethane (DCM) | Solvents used during reaction and workup procedures.[1] |

| Stereoisomers | (S)-3-(tert-Butyl)pyrrolidine | Incomplete stereoselectivity of the synthesis or racemization under harsh reaction conditions. |

Q2: What are the key physicochemical properties of (R)-3-(tert-Butyl)pyrrolidine that I need to consider for purification?

A: Understanding the molecule's properties is critical for selecting an appropriate purification strategy. (R)-3-(tert-Butyl)pyrrolidine is a chiral secondary amine. Its basicity, polarity, and volatility are key considerations.

-

Basicity (pKa): As a secondary amine, the pyrrolidine nitrogen is basic. This property can cause significant tailing and poor peak shape during silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface.[2]

-

Polarity: The molecule possesses moderate polarity, making it soluble in a range of organic solvents. This allows for flexibility in choosing solvent systems for both chromatography and crystallization.

-

Boiling Point & Volatility: The presence of the tert-butyl group increases the molecular weight compared to unsubstituted pyrrolidine, but it remains a relatively volatile compound. This makes vacuum distillation a viable purification method, especially for removing non-volatile impurities.

Q3: How do I choose the best purification technique for my specific needs?

A: The optimal technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

-

Flash Column Chromatography: Excellent for small to medium scale (mg to grams) purification and for separating impurities with different polarities. It is particularly useful when dealing with a complex mixture of byproducts.

-

Crystallization: Ideal for large-scale purification (grams to kilograms) and for achieving very high purity (>99%).[3] It is most effective when the desired compound is a solid at room temperature and when impurities have different solubility profiles. This can also be an effective method to enhance enantiomeric excess.

-

Distillation (under vacuum): Best suited for removing non-volatile or very high-boiling impurities from the liquid product. It is often used as a final polishing step or for large-scale purification where chromatography is impractical.

The following workflow can guide your decision-making process.

Caption: Decision workflow for purification method selection.

Q4: How can I determine the purity and enantiomeric excess (e.e.) of my final product?

A: A combination of techniques is recommended for a comprehensive assessment.

-

Purity (Chemical):

-

NMR Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities if their signals are distinct from the product signals. Integration can provide a semi-quantitative estimate of purity.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying impurities based on their mass-to-charge ratio.

-

High-Performance Liquid Chromatography (HPLC-MS): A powerful tool for separating and identifying non-volatile impurities.[4]

-

-

Purity (Enantiomeric):

-

Chiral HPLC or Chiral GC: This is the gold standard for determining enantiomeric excess. The sample is passed through a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for quantification.[5][6]

-

NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to the NMR sample can induce separate signals for the two enantiomers, allowing for the determination of their ratio.

-

Troubleshooting Guides & Protocols

This section provides detailed solutions and step-by-step protocols for common issues encountered during the purification of (R)-3-(tert-Butyl)pyrrolidine.

Guide 1: Flash Column Chromatography

Common Issue: My compound is streaking/tailing on the TLC plate and column, leading to poor separation.

Causality: This is a classic problem when purifying basic amines on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic pyrrolidine nitrogen, causing the compound to smear down the column instead of moving as a tight band.

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system.

-

Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your chosen mobile phase (e.g., Ethyl Acetate/Hexanes). The triethylamine will preferentially bind to the acidic sites, allowing your product to elute cleanly.

-

Alternative: In some cases, a 0.5-1% solution of ammonium hydroxide in methanol can be used as part of a more polar eluent system (e.g., DCM/Methanol).

Caption: Troubleshooting tailing issues in amine chromatography.

Experimental Protocol: Flash Chromatography

-

TLC Analysis: a. Dissolve a small amount of crude material in DCM or Ethyl Acetate. b. On a silica gel TLC plate, spot the crude material. c. Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes). Crucially, add 1% triethylamine to your TLC developing chamber. d. Adjust the solvent polarity until the desired product has an Rf value of approximately 0.2-0.4.

-

Column Packing: a. Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexanes + 1% Et₃N). c. Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: a. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. b. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent completely. c. Carefully load the concentrated sample or the dry-loaded silica onto the top of the packed column.

-

Elution and Fraction Collection: a. Begin eluting with your chosen mobile phase. b. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product off the column. c. Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: a. Combine the pure fractions. b. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified product.

Guide 2: Crystallization

Common Issue: My product is "oiling out" instead of forming crystals.

Causality: "Oiling out" occurs when the solution becomes supersaturated, but the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the cooling rate being too fast, the presence of impurities that inhibit crystal formation, or the use of a suboptimal solvent.

Solutions & Troubleshooting:

-

Slow Down Cooling: After dissolving the compound in hot solvent, allow it to cool to room temperature very slowly on the benchtop, insulated with glass wool or a towel. Once at room temperature, transfer it to a refrigerator, and finally to a freezer.

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

-

Re-evaluate Your Solvent System: The solvent may be too good. Try a solvent system where the product has slightly lower solubility when hot. Often, a binary solvent system (e.g., Ethyl Acetate/Hexanes, Isopropanol/Water) provides the fine-tuning needed for good crystal formation.

Experimental Protocol: Recrystallization

-

Solvent Selection: a. In small test tubes, place a few milligrams of your crude product. b. Add a potential solvent (e.g., hexanes, ethyl acetate, isopropanol) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature. c. Heat the test tube. A good solvent will dissolve the compound completely when hot. d. Allow the tube to cool. A good solvent will allow crystals to form upon cooling. If no crystals form, the solvent is too good. If it doesn't dissolve when hot, the solvent is too poor. e. Test binary solvent systems if single solvents are not effective. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool.

-

Dissolution: a. Place the bulk of the crude product in an appropriately sized Erlenmeyer flask. b. Add the chosen hot solvent portion-wise, with swirling, until the solid is just dissolved. Avoid using a large excess of solvent, as this will reduce your yield.

-

Crystallization: a. Remove the flask from the heat and cover it. b. Allow it to cool slowly to room temperature. c. If necessary, initiate crystallization by scratching or seeding. d. Once crystal formation appears complete at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize recovery.

-

Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities. c. Dry the crystals under high vacuum to remove all residual solvent.

References

- BenchChem. Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine.

- PubChem. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate.

- U.S. Environmental Protection Agency. (3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid Properties. CompTox Chemicals Dashboard.

- Sigma-Aldrich. (R)-3-(Boc-amino)pyrrolidine. Product Page.

- U.S. Environmental Protection Agency. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Properties. CompTox Chemicals Dashboard.

- Google Patents. EP2358670B1 - A process for the preparation of tert-butyl (R)

- ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.

- BenchChem. An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine.

- Organic Syntheses.

- MDPI. Synthesis of a New Chiral Pyrrolidine.

- Analytical Chemistry.

- BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

- BenchChem. analytical methods for determining the purity of tert-Butyl (3-aminopropyl)

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities.

Sources

Validation & Comparative

chiral HPLC methods for separating 3-(tert-Butyl)pyrrolidine enantiomers

An Expert's Comparative Guide to Chiral HPLC Methods for Separating 3-(tert-Butyl)pyrrolidine Enantiomers

Introduction: The Significance of 3-(tert-Butyl)pyrrolidine Enantiomers

3-(tert-Butyl)pyrrolidine is a valuable chiral building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold and the stereogenic center at the C-3 position make it a critical component in the synthesis of a wide array of pharmacologically active molecules. As is often the case in drug development, the individual enantiomers of a chiral compound can exhibit vastly different potency, efficacy, and toxicity profiles. Consequently, the ability to accurately separate, quantify, and isolate the (R)- and (S)-enantiomers of 3-(tert-Butyl)pyrrolidine is not merely an analytical challenge; it is a prerequisite for developing safe and effective pharmaceuticals.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 3-(tert-Butyl)pyrrolidine. Drawing upon established principles of chiral chromatography and data from the separation of structurally analogous compounds, we present a logical, field-proven strategy for method development. This document is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical or preparative methods for this key chiral intermediate.

Pillar 1: Understanding the Analyte and Chiral Recognition

The successful separation of enantiomers by HPLC hinges on creating a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing energies of interaction.[1] This is most commonly achieved by using a Chiral Stationary Phase (CSP). The fundamental principle governing this interaction is often described by the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) must occur between the analyte and the chiral selector.[2]

3-(tert-Butyl)pyrrolidine is a secondary amine with a pKa in the basic range. This property is paramount in method design. The lone pair of electrons on the nitrogen atom can readily participate in hydrogen bonding, while the bulky tert-butyl group provides a significant steric feature. The primary challenge in separating underivatized chiral amines is their tendency to interact strongly with residual acidic silanols on the silica gel support of the CSP, leading to poor peak shape and low efficiency. Therefore, method development must address both enantioselective interactions and the suppression of non-selective, achiral interactions.

There are two primary strategies for chiral HPLC separation:

-

Direct Methods : The racemic mixture is injected directly onto a Chiral Stationary Phase (CSP). This is the most widely used and efficient approach.[3]

-